4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
The synthesis of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine typically involves multiple steps. One common synthetic route starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chlorination and nucleophilic substitution, to yield the desired pyrimidine derivative . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and diethylisopropylamine in solvents like toluene .
Chemical Reactions Analysis
4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Condensation Reactions: It can form condensed heterocyclic systems when reacted with suitable partners, expanding its utility in synthetic chemistry.
Scientific Research Applications
4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, contributing to our understanding of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways critical for disease progression . The compound’s structure allows it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine can be compared to other pyrimidine derivatives such as:
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrimidine core but have different substituents, leading to variations in their biological activities and chemical properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These are more complex fused ring systems that exhibit unique pharmacological profiles.
Properties
CAS No. |
89416-26-2 |
---|---|
Molecular Formula |
C5H8ClN5 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-[amino(methyl)amino]-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C5H8ClN5/c1-11(8)5-3(7)4(6)9-2-10-5/h2H,7-8H2,1H3 |
InChI Key |
CZZATZLACVGGFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C(=NC=N1)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.